molecular formula C12H18O B13516366 4-(3,5-Dimethylphenyl)butan-2-ol

4-(3,5-Dimethylphenyl)butan-2-ol

Cat. No.: B13516366
M. Wt: 178.27 g/mol
InChI Key: SELSZPVXLDHVSY-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)butan-2-ol is a secondary alcohol featuring a butan-2-ol backbone substituted at the fourth carbon with a 3,5-dimethylphenyl group. This aromatic substituent introduces steric and electronic effects that influence its physical and chemical properties.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)butan-2-ol

InChI

InChI=1S/C12H18O/c1-9-6-10(2)8-12(7-9)5-4-11(3)13/h6-8,11,13H,4-5H2,1-3H3

InChI Key

SELSZPVXLDHVSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CCC(C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(3,5-Dimethylphenyl)butan-2-ol involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent from 3,5-dimethylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with butan-2-one to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors for the Grignard reaction, followed by purification steps such as distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenyl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,5-Dimethylphenyl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)butan-2-ol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(3,5-Dimethylphenyl)butan-2-ol with structurally or functionally related compounds, drawing insights from the provided evidence.

Structural and Functional Group Comparisons

Compound Name Structure/Substituents Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound 3,5-dimethylphenyl, secondary alcohol Aromatic, hydroxyl ~178.27 High lipophilicity, potential materials applications
ATB1095 3,4-bis(benzyloxy)phenyl, primary alcohol Aromatic, ether, hydroxyl Not specified Intermediate in organic synthesis
Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1) 3,4-dimethoxyphenyl, ester Aromatic, ester Not specified Esterification product; precursor for further reactions
PXZ-Mes3B 3,5-dimethylphenyl, phenoxazine, dimesitylboryl Aromatic, boron, amine Not specified High-efficiency OLED emitter (EQE 22.8%)
2,3-Dimethyl-1-butanol Branched aliphatic chain, primary alcohol Aliphatic, hydroxyl 102.17 Industrial solvent; lower boiling point

Key Observations:

  • Substituent Effects : The 3,5-dimethylphenyl group in this compound and PXZ-Mes3B provides steric bulk and electron-donating inductive effects, which may enhance thermal stability or modulate electronic properties. In contrast, methoxy groups in D1 confer resonance-based electron donation, altering reactivity.
  • Functional Group Impact: The secondary alcohol in the target compound may exhibit different acidity and hydrogen-bonding capacity compared to primary alcohols like 2,3-Dimethyl-1-butanol .

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